molecular formula C10H14N2O2 B12077104 2-Amino-5-isopropoxybenzamide

2-Amino-5-isopropoxybenzamide

Cat. No.: B12077104
M. Wt: 194.23 g/mol
InChI Key: ZZCYASUZRYBEQB-UHFFFAOYSA-N
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Description

2-Amino-5-isopropoxybenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and an isopropoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-isopropoxybenzamide typically involves the following steps:

    Nitration: The starting material, 5-isopropoxybenzamide, undergoes nitration to introduce a nitro group at the second position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification using industrial-scale chromatography or crystallization techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-Amino-5-isopropoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-5-bromobenzamide: Similar structure but with a bromine atom instead of an isopropoxy group.

    2-Amino-5-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Amino-5-chlorobenzamide: Similar structure but with a chlorine atom instead of an isopropoxy group.

Uniqueness: 2-Amino-5-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-5-propan-2-yloxybenzamide

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)

InChI Key

ZZCYASUZRYBEQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)C(=O)N

Origin of Product

United States

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